molecular formula C6H6INO B2724349 (4-Iodopyridin-2-yl)methanol CAS No. 565237-06-1

(4-Iodopyridin-2-yl)methanol

Cat. No. B2724349
Key on ui cas rn: 565237-06-1
M. Wt: 235.024
InChI Key: CBPDZESDLAXZIH-UHFFFAOYSA-N
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Patent
US07414036B2

Procedure details

A solution of (4-iodo-2-pyridyl)methylacetate ((4-iodo-2-pyridyl)methylacetate) in 2.0 mL (MeOH/NaOH 2N 1:3) was stirred at room temperature for 40 minutes. The mixture was extracted with EtOAc, washed with NaCl sat., dried and evaporated, affording 245 mg of the title compound (100%) as a colourless oil. 1H NMR (CDCl3) δ 8.18 (d, 1H, J=4.1 Hz, H-6); 7.76 (s, 1H, H-3); 7.59 (d, 1H, J=4.9 Hz, H-5); 4.72 (s, 2H, CH2); 4.45 (bs, 1H, OH); 13C NMR (CDCl3) δ 161.2 (C-2), 149.3 (C-6), 132.1 (C-3), 130.5 (C-5), 106.9 (C-4), 64.3 (CH 2)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
MeOH NaOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][O:9]C(=O)C)[CH:3]=1.CO.[OH-].[Na+]>>[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][OH:9])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC(=NC=C1)COC(C)=O
Name
MeOH NaOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
washed with NaCl sat.
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
IC1=CC(=NC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 245 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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